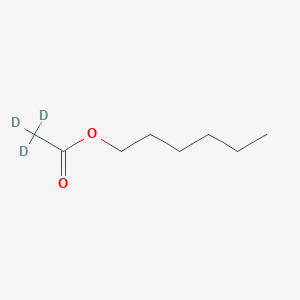
Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- typically involves multiple steps, starting from simpler diterpenoid precursors. The key steps often include hydroxylation, acetylation, and oxidation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of biotechnological approaches, such as microbial fermentation, may also be explored for the production of this compound.
化学反応の分析
Types of Reactions
Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups, further modifying the compound’s structure.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and synthesis of kaurane diterpenoids.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but they are believed to be related to its structural features and functional groups .
類似化合物との比較
Similar Compounds
Annosquamosin A: Another kaurane diterpenoid with similar structural features.
Kaurenoic Acid: A related compound with a kaurane skeleton but different functional groups.
Steviol: A diterpenoid glycoside with a similar core structure but different biological activities.
Uniqueness
Kauran-18-al, 17-(acetyloxy)-, (4alpha,16alpha)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and biological activities compared to other similar compounds.
特性
CAS番号 |
41756-46-1 |
|---|---|
分子式 |
C22H34O3 |
分子量 |
346.5 g/mol |
IUPAC名 |
[(1S,4S,5R,9S,10R,13S,14R)-5-formyl-5,9-dimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C22H34O3/c1-15(24)25-13-17-12-22-10-7-18-20(2,14-23)8-4-9-21(18,3)19(22)6-5-16(17)11-22/h14,16-19H,4-13H2,1-3H3/t16-,17-,18+,19-,20-,21+,22-/m0/s1 |
InChIキー |
AXCCTUATUTWPBD-MZLYOWLHSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1C[C@@]23CC[C@@H]4[C@](CCC[C@]4([C@@H]2CC[C@H]1C3)C)(C)C=O |
正規SMILES |
CC(=O)OCC1CC23CCC4C(CCCC4(C2CCC1C3)C)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B15126808.png)
![8-(2-Phenylethyl)-1-oxa-3,4-diazaspiro[4.5]decan-2-one;thiophene-2-carboxylic acid](/img/structure/B15126815.png)



![rac-[(1R,5R)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride, cis](/img/structure/B15126850.png)



![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)

